1-(3,4-dimethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
The molecule features a 3,4-dimethylphenyl substituent at position 1 and a 2-(indolin-1-yl)-2-oxoethyl group at position 4. Its synthesis likely employs methods analogous to those described for structurally related pyrazolopyrimidine derivatives, such as palladium-catalyzed cross-coupling or nucleophilic substitution reactions .
Properties
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-15-7-8-18(11-16(15)2)28-22-19(12-25-28)23(30)26(14-24-22)13-21(29)27-10-9-17-5-3-4-6-20(17)27/h3-8,11-12,14H,9-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXKDKRMXVUUNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-(3,4-dimethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, which has garnered attention due to its diverse biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 441.5 g/mol. The structural features include a pyrazolo[3,4-d]pyrimidine core substituted with a 3,4-dimethylphenyl group and an indolin-1-yl moiety linked via a 2-oxoethyl chain.
| Property | Value |
|---|---|
| Molecular Formula | C26H27N5O2 |
| Molecular Weight | 441.5 g/mol |
| CAS Number | 946379-46-0 |
Anticancer Properties
Recent studies have demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance, a related compound was shown to act as a dual inhibitor of EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), displaying IC50 values ranging from 0.3 to 24 µM against various cancer cell lines . Specifically, the compound 5i , closely related in structure to our compound of interest, inhibited tumor growth in MCF-7 breast cancer cells by inducing apoptosis and inhibiting cell migration and cycle progression.
The mechanism of action for pyrazolo[3,4-d]pyrimidine derivatives often involves the inhibition of key kinases involved in cancer cell proliferation and survival. The structural similarity to ATP allows these compounds to effectively compete with ATP for binding at the kinase active sites. This has been supported by molecular docking studies that elucidate how these compounds interact with their targets .
Selectivity and Targeting
The selectivity of these compounds towards specific kinases can vary significantly. Some derivatives have shown potent inhibition against CDK1 and CDK2, which are crucial for cell cycle regulation . This selectivity is essential for minimizing off-target effects and enhancing therapeutic efficacy.
Case Studies
- MCF-7 Model : In vitro studies using MCF-7 cells demonstrated that treatment with pyrazolo[3,4-d]pyrimidine derivatives led to significant reductions in cell viability and induced apoptosis through caspase activation .
- In Vivo Studies : Animal models treated with similar compounds showed decreased tumor volume and improved survival rates, indicating potential for clinical application .
Comparison with Similar Compounds
Key Observations :
- The target compound’s indolinyl-oxoethyl group distinguishes it from fluorinated chromenone derivatives (e.g., ), which prioritize aromatic stacking interactions.
- The 3,4-dimethylphenyl group may improve metabolic stability compared to smaller substituents (e.g., methoxybenzyl in ).
Physicochemical and Pharmacokinetic Properties
While explicit data are absent, comparisons can be inferred:
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound, and what reaction conditions are critical for success?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the construction of the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Coupling reactions : Introducing substituents like the 3,4-dimethylphenyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
- Oxoethylindoline attachment : The 2-(indolin-1-yl)-2-oxoethyl group is added using carbodiimide-mediated amidation or alkylation under basic conditions .
- Optimization parameters : Temperature (60–100°C), solvent choice (e.g., DMF for solubility, ethanol for milder conditions), and catalysts (e.g., triethylamine for acid scavenging) are critical for yield (>60%) and purity (>95%) .
Basic: How is the compound characterized structurally, and what analytical techniques are most reliable?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- NMR spectroscopy : H and C NMR verify substituent positions and purity. For example, the indolin-1-yl group shows distinct aromatic protons at δ 6.8–7.2 ppm .
- IR spectroscopy : Confirms functional groups (e.g., carbonyl stretch at ~1700 cm for the oxoethyl group) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, especially for chiral centers in the indolinyl moiety .
Advanced: How can researchers optimize the synthesis to address low yields or impurities in the final product?
Methodological Answer:
Common challenges and solutions include:
- Low yield : Use flow chemistry to improve reaction consistency or replace volatile solvents (e.g., THF) with ionic liquids to stabilize intermediates .
- Impurities : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization (DMSO/water) for purification .
- Byproduct formation : Monitor reaction progress via TLC or HPLC-MS to identify side products early, adjusting stoichiometry or reaction time .
Advanced: How should structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents?
Methodological Answer:
SAR studies require systematic structural modifications:
- Core modifications : Replace the pyrazolo[3,4-d]pyrimidine core with pyrido[2,3-d]pyrimidine to assess kinase selectivity .
- Substituent variation : Test analogs with halogenated (e.g., 4-fluorophenyl) or electron-donating (e.g., methoxy) groups to evaluate binding affinity changes .
- Biological assays : Use kinase inhibition assays (e.g., EGFR or VEGFR2) and compare IC values to correlate structural changes with activity .
Advanced: How can contradictions between in vitro potency and in vivo efficacy be resolved?
Methodological Answer:
Discrepancies often arise from pharmacokinetic factors:
- Solubility : Improve aqueous solubility via salt formation (e.g., hydrochloride) or co-solvents (PEG-400) .
- Metabolic stability : Conduct microsomal assays (e.g., liver microsomes) to identify metabolic hotspots (e.g., indoline oxidation) and introduce blocking groups (e.g., methyl) .
- Bioavailability : Use nanoformulation (liposomes) or prodrug strategies (ester hydrolysis) to enhance absorption .
Advanced: What methodologies are recommended for determining binding affinity and specificity toward kinase targets?
Methodological Answer:
Robust assays include:
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (k/k) for kinases like EGFR .
- Fluorescence polarization (FP) : Quantifies displacement of fluorescent ATP analogs in competitive assays .
- Cellular thermal shift assay (CETSA) : Validates target engagement in live cells by monitoring protein stability post-treatment .
Advanced: How can researchers address spectral data inconsistencies during structural elucidation?
Methodological Answer:
- Dynamic effects : Use variable-temperature NMR to resolve overlapping signals caused by conformational exchange .
- Isotopic labeling : Synthesize N-labeled analogs to simplify complex H-N HMBC spectra for heterocyclic protons .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate assignments .
Advanced: What strategies are effective in enhancing the compound’s selectivity for specific biological targets?
Methodological Answer:
- Fragment-based design : Screen fragment libraries to identify moieties that improve selectivity (e.g., replacing dimethylphenyl with a bulkier biphenyl group) .
- Allosteric modulation : Introduce substituents that bind outside the ATP pocket (e.g., extended oxoethyl chains) to avoid off-target kinase interactions .
- Proteome-wide profiling : Use kinome-wide profiling (e.g., KinomeScan) to identify and eliminate off-target hits .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
